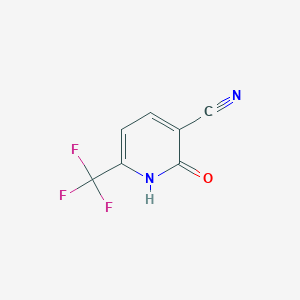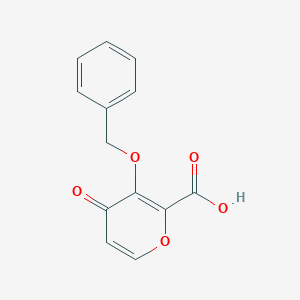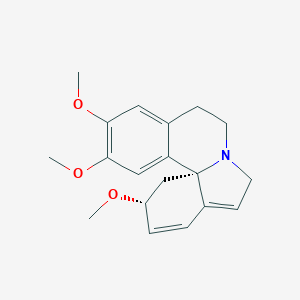![molecular formula C36H50N6O12S B056882 (2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide CAS No. 124076-39-7](/img/structure/B56882.png)
(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- is a synthetic analogue of enkephalins, which are endogenous opioid peptides. This compound is specifically designed to enhance the antinociceptive (pain-relieving) properties of enkephalins by modifying its structure to include a galactopyranosyl group. This modification significantly increases its potency compared to natural enkephalins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enkephalinamide, met(2)-hyp(5)galactopyranosyl- involves the preparation of a β-galactosylated hydroxyproline derivative. This derivative is then used in the solid-phase synthesis of the compound. The reaction conditions typically involve the use of protected amino acids and coupling reagents to form the peptide bonds .
Industrial Production Methods
Industrial production of enkephalinamide, met(2)-hyp(5)galactopyranosyl- follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: The galactopyranosyl group can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions may involve nucleophiles such as sodium methoxide .
Major Products
The major products formed from these reactions include methionine sulfoxide (from oxidation) and the original enkephalinamide structure (from reduction). Substitution reactions can lead to various derivatives depending on the nucleophile used .
Scientific Research Applications
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating pain pathways and opioid receptor interactions.
Industry: Utilized in the development of new analgesic drugs and in research on opioid receptor agonists
Mechanism of Action
The mechanism of action of enkephalinamide, met(2)-hyp(5)galactopyranosyl- involves its interaction with opioid receptors, particularly the μ and δ receptors. The compound binds to these receptors, mimicking the action of endogenous enkephalins, leading to the inhibition of pain signals. The galactopyranosyl modification enhances its binding affinity and stability, resulting in prolonged and potent analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- N 1.5 - ( β - d -glucopyranosyl) [ d -Met 2, Pro 5 ]enkephalinamide : Another glycosidic enkephalin analogue with similar antinociceptive properties .
Met-enkephalin: A natural enkephalin with the sequence Tyr-Gly-Gly-Phe-Met, used as a reference compound in opioid research.
Leu-enkephalin: Another natural enkephalin with the sequence Tyr-Gly-Gly-Phe-Leu, also used in opioid research.
Uniqueness
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- is unique due to its galactopyranosyl modification, which significantly enhances its potency and stability compared to other enkephalins. This makes it a valuable compound in both research and potential therapeutic applications .
Properties
CAS No. |
124076-39-7 |
|---|---|
Molecular Formula |
C36H50N6O12S |
Molecular Weight |
790.9 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H50N6O12S/c1-55-12-11-24(41-33(50)23(37)13-20-7-9-21(44)10-8-20)34(51)39-16-28(45)40-25(14-19-5-3-2-4-6-19)35(52)42-17-22(15-26(42)32(38)49)53-36-31(48)30(47)29(46)27(18-43)54-36/h2-10,22-27,29-31,36,43-44,46-48H,11-18,37H2,1H3,(H2,38,49)(H,39,51)(H,40,45)(H,41,50)/t22-,23+,24-,25+,26+,27-,29+,30+,31-,36-/m1/s1 |
InChI Key |
NVXBSVRJYKSJFK-OWDIZPSWSA-N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)N)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Isomeric SMILES |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)N)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)N)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Synonyms |
2-Met-5-Hyp-galactopyranosyl-enkephalin 2-methionyl-5-hydroxyprolyl-(beta-D-galactopyranosyl)enkephalinamide enkephalinamide, Met(2)-Hyp(5)galactopyranosyl- enkephalinamide, methionyl(2)-hydroxyproline(5)-galactopyranosyl- MHP-Gal-enkephalinamide O(1.5)-beta-D-galactopyranosyl(DMet(2),Hyp(5))enkephalinamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)



![4-[2-(Propan-2-ylamino)propyl]benzene-1,2-diol](/img/structure/B56816.png)







